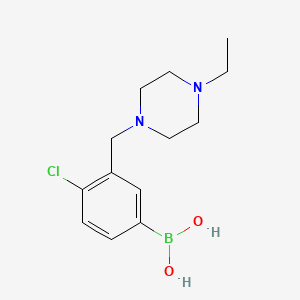

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Description

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS: 1704074-48-5) is an organoboron compound with the molecular formula C₁₃H₂₀BClN₂O₂ and a molar mass of 282.57 g/mol . This compound features a boronic acid (-B(OH)₂) group attached to a substituted phenyl ring, which is modified with a 4-ethylpiperazinylmethyl substituent at the 3-position and a chlorine atom at the 4-position.

The compound is typically stored at room temperature and is used as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures . For example, boronic acids like this are critical in synthesizing kinase inhibitors, as evidenced by its application in the preparation of MNK (mitogen-activated protein kinase-interacting kinase) inhibitors . Its purity is often specified at ≥97% in commercial listings , and its solubility in common solvents (e.g., DMSO) facilitates its use in research settings .

Properties

IUPAC Name |

[4-chloro-3-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCUGAAOAAKVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis.

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation process, nucleophilic organic groups are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound. This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions. The compound, being an organoboron reagent, plays a crucial role in this process.

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of organic compounds.

Action Environment

The action of (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a metal catalyst and can be influenced by the presence of other functional groups. The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.

Biological Activity

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, with the CAS number 1704074-48-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an ethylpiperazine moiety, contributing to its interaction with biological targets.

The molecular formula of (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is C13H20BClN2O2, with a molecular weight of approximately 282.57 g/mol. It exhibits solubility in various solvents and is typically stored at low temperatures to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BClN2O2 |

| Molecular Weight | 282.57 g/mol |

| Boiling Point | Predicted 432.2 °C |

| Density | Predicted 1.24 g/cm³ |

| pKa | Predicted 8.32 |

The biological activity of (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid primarily involves its role as a protease inhibitor, particularly in the context of cancer therapy. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation pathways in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and the suppression of oncogenic signaling pathways.

Biological Activity and Case Studies

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3), showing IC50 values in the low micromolar range .

- Mechanistic Insights : Another investigation revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Target Validation : In vivo studies using xenograft models confirmed that treatment with (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid led to significant tumor regression, supporting its therapeutic potential .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Challenges and Limitations

- Stability : Boronic acids, including the target compound, are prone to protodeboronation under acidic conditions, necessitating careful handling .

- Purity Requirements : Regulatory guidelines (e.g., ICH) mandate stringent control of boronic acid impurities in pharmaceuticals, as seen with [4-(2-pyridylcarbamoyl)phenyl]boronic acid .

Preparation Methods

Synthesis of p-chlorophenylboronic acid derivatives

A relevant industrial method for preparing p-chlorophenylboronic acid involves the reaction of chlorobenzene with boron trichloride in the presence of a strong Lewis acid catalyst such as aluminum trichloride or ferric trichloride. This Friedel-Crafts type reaction produces dichloro(4-chlorophenyl)borane intermediates, which upon acid hydrolysis yield p-chlorophenylboronic acid.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Chlorobenzene + Boron trichloride + Lewis acid catalyst (AlCl3, FeCl3) | Friedel-Crafts borylation at 80-120 °C under nitrogen atmosphere |

| 2 | Acid hydrolysis with dilute HCl (pH 2-3) at 20-30 °C | Converts dichloro(4-chlorophenyl)borane to p-chlorophenylboronic acid |

This method is industrially scalable and reduces solvent and pollutant load, offering a cost-effective route to chlorophenylboronic acids.

Installation of the Boronic Acid Group on the Functionalized Aromatic Ring

For the final installation of the boronic acid group on the aromatic ring substituted with the 4-ethylpiperazin-1-ylmethyl group, common approaches include:

- Metal-halogen exchange followed by borylation: A halogenated precursor (e.g., aryl bromide or iodide) undergoes lithiation or magnesium insertion to form an organometallic intermediate, which is then reacted with trialkyl borates (e.g., triisobutyl borate) to install the boronic acid moiety after acidic workup.

- Catalytic borylation: Transition metal-catalyzed borylation (e.g., Pd-catalyzed Suzuki coupling precursors) can be employed for more complex substrates, although specific reports on this compound are limited.

Example Metalation and Borylation Procedure:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Magnesium chips, iodine, tetrahydrofuran (THF) | Formation of Grignard reagent from aryl halide |

| 2 | Addition of triisobutyl borate under nitrogen at 40-50 °C | Formation of boronate intermediate |

| 3 | Acidic hydrolysis with dilute HCl (pH 2-3) at 20-30 °C | Conversion to boronic acid |

This method ensures good conversion and purity of the boronic acid product.

Purification and Characterization

- The crude reaction mixture is typically subjected to filtration to remove solids and impurities.

- The product is isolated by precipitation or extraction and purified by recrystallization or chromatography.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Chlorophenylboronic acid synthesis | Friedel-Crafts borylation | Chlorobenzene, BCl3, AlCl3 | 80-120 °C, N2 atmosphere | Industrially scalable, strong Lewis acid catalyst |

| Introduction of piperazinylmethyl group | Nucleophilic substitution | 4-ethylpiperazine, halomethyl intermediate | Mild base, inert atmosphere | Selective substitution on aromatic ring |

| Boronic acid installation | Grignard formation + borylation | Mg, I2, THF, triisobutyl borate | 40-50 °C, acidic hydrolysis | Efficient conversion to boronic acid |

Research Findings and Considerations

- The use of strong Lewis acids in the initial borylation step enhances regioselectivity and yield for p-chlorophenylboronic acid derivatives.

- Metalation and subsequent borylation are effective for installing boronic acid groups on functionalized aromatic rings without degrading sensitive substituents such as piperazine derivatives.

- Transition metal complexes with nitrogen donor ligands (e.g., piperazine) have been studied extensively for catalytic applications but also provide insight into the stability of such substituted boronic acids in cross-coupling reactions.

- The steric and electronic properties of the 4-ethylpiperazin-1-ylmethyl substituent can influence the reactivity and stability of the boronic acid, which is important for downstream applications in Suzuki-Miyaura cross-coupling.

Q & A

Q. What are the recommended synthetic routes for preparing (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid?

The synthesis of this compound likely involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:

Chlorination and Piperazine Introduction : Start with 3-(bromomethyl)-4-chlorophenylboronic acid. React with 4-ethylpiperazine via nucleophilic substitution to install the ethylpiperazine moiety.

Purification : Use column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate intermediates.

Characterization : Validate each step via -NMR and LC-MS.

Similar methods are described for structurally related piperazine-containing boronic acids .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) to resolve impurities .

- NMR Spectroscopy : -NMR can confirm boronic acid integrity, while -NMR detects residual solvents or byproducts.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

Advanced Research Questions

Q. How does the ethylpiperazine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The ethylpiperazine group may:

- Enhance Solubility : Improve solubility in polar solvents (e.g., DMF, water), facilitating homogeneous reaction conditions.

- Modulate Electronic Effects : The piperazine’s electron-donating properties could alter the boronic acid’s nucleophilicity.

- Steric Considerations : The bulky substituent might slow coupling rates with sterically hindered aryl halides.

Comparative studies with simpler boronic acids (e.g., 4-chlorophenylboronic acid) are recommended to isolate these effects .

Q. What experimental strategies mitigate degradation during long-term storage?

Q. How can researchers address batch-to-batch variability in catalytic applications?

- Quality Control : Implement strict HPLC purity thresholds (>98%) and -NMR validation for each batch.

- Standardized Coupling Protocols : Use controlled Pd catalysts (e.g., Pd(PPh)) and base (CsCO) concentrations to normalize reaction conditions .

Experimental Design & Data Analysis

Q. How to optimize reaction yields in Suzuki-Miyaura couplings involving sterically hindered partners?

Q. What are the limitations of using this compound in aqueous-phase reactions?

- Hydrolysis Risk : Boronic acids hydrolyze to borate esters in water, reducing reactivity. Pre-activation with diethanolamine or stabilization with micellar systems (e.g., SDS) can mitigate this .

- pH Sensitivity : Maintain pH 7–9 to balance boronic acid stability and coupling efficiency .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.